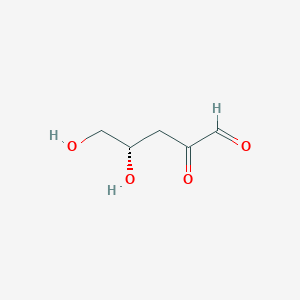
3-Deoxy-d-glycero-pentos-2-ulose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4,5-dihydroxy-2-oxopentanal is a ketoaldopentose and deoxypentose that is 2-oxopentanal that is substituted at positions 4 and 5 by hydroxy groups (the 4S) enantiomer). It is a 2-oxo aldehyde, a primary alcohol, a secondary alcohol, a glycol, a ketoaldopentose and a deoxypentose.
科学研究应用
Synthesis of Complex Carbohydrates
3-Deoxy-d-glycero-pentos-2-ulose serves as a starting material for synthesizing complex carbohydrate structures. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows researchers to create a range of derivatives useful in carbohydrate chemistry .
Biological Intermediates
In biological systems, this compound acts as an intermediate in the degradation of L-ascorbic acid (vitamin C). It has been shown to participate in metabolic pathways involving the transformation of glucose and its derivatives .
Medical Research
Research has indicated potential roles for this compound in medical applications, particularly concerning the degradation of poly(ADP-ribosyl) proteins. These proteins are implicated in various cellular processes, including DNA repair and cell death mechanisms .
Case Study 1: Reaction with Aminoguanidine
A study published in Carbohydrate Research examined the reaction between this compound and aminoguanidine. The findings suggested that this reaction leads to the formation of stable products that could be analyzed for biological activity. This study highlights the compound's potential role in understanding glycation processes related to aging and diabetes complications .
Case Study 2: Degradation Pathways
Another significant investigation focused on the degradation pathways of this compound in aqueous phosphate buffer. The study utilized NMR spectroscopy to track the degradation products, revealing that it undergoes a series of transformations that could be important for understanding its metabolic fate in vivo .
常见问题
Basic Research Questions
Q. What are the established synthetic pathways for 3-Deoxy-d-glycero-pentos-2-ulose, and what experimental parameters are critical for optimizing yield?
- Methodological Answer : The compound is primarily synthesized via reverse Claisen condensation of 4-deoxyhexos-3-ulose under neutral or alkaline conditions. Key parameters include pH control (7.0–9.0), temperature (25–40°C), and catalyst selection (e.g., inorganic bases). Yield optimization requires monitoring reaction kinetics using HPLC or spectrophotometric assays to track intermediate degradation .
Q. What analytical techniques are recommended for structural elucidation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. Comparative analysis with reference standards (e.g., CRC Handbook data) ensures accuracy. For crystalline samples, X-ray diffraction (XRD) resolves absolute configuration .
Q. How does this compound degrade under varying pH conditions, and what are the primary degradation products?
- Methodological Answer : Under alkaline conditions (pH > 9), it undergoes β-elimination to form formic acid and 1,2-enediol derivatives. Acidic environments (pH < 3) promote dehydration to 3,4-dideoxypentosulose. Degradation pathways are monitored via GC-MS or ion chromatography, with kinetic studies performed at controlled temperatures (20–50°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing this compound?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:
- Repurifying samples via preparative HPLC or recrystallization.
- Cross-validating data with computational chemistry tools (e.g., DFT-based NMR chemical shift predictions).
- Replicating experiments under standardized conditions (e.g., deuterated solvents, controlled humidity) .
Q. What in silico approaches are effective in predicting the stability and reactivity of this compound in biological systems?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., AMBER) model aqueous stability. Density Functional Theory (DFT) calculates transition states for glycosylation reactions. Databases like PubChem or NIST Chemistry WebBook provide thermodynamic parameters (e.g., Gibbs free energy) for benchmarking .
Q. What are the challenges in quantifying this compound in complex biological matrices, and how can they be addressed?
- Methodological Answer : Matrix interference (e.g., proteins, lipids) necessitates sample pre-treatment:
- Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
- Derivatization (e.g., trimethylsilylation) for enhanced GC-MS sensitivity.
- Internal standardization using isotopically labeled analogs (e.g., ¹³C-labeled compounds) .
Q. How does the stereochemical configuration of this compound influence its role in Maillard reaction pathways?
- Methodological Answer : The d-glycero configuration enhances nucleophilic reactivity at C-2, accelerating Schiff base formation with amino acids. Comparative studies using enantiomeric pairs (e.g., d vs. l forms) in model systems (e.g., lysine/glucose assays) quantify reaction rates via UV-Vis spectroscopy or LC-MS/MS .
Q. Methodological Best Practices
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis and degradation studies .
- Data Validation : Cross-reference spectral data with authoritative databases (e.g., CRC Handbook) to minimize artifacts .
- Ethical Compliance : For biological studies, adhere to protocols for human/animal subjects, including IRB approvals and material safety assessments .
属性
分子式 |
C5H8O4 |
|---|---|
分子量 |
132.11 g/mol |
IUPAC 名称 |
(4S)-4,5-dihydroxy-2-oxopentanal |
InChI |
InChI=1S/C5H8O4/c6-2-4(8)1-5(9)3-7/h2,5,7,9H,1,3H2/t5-/m0/s1 |
InChI 键 |
QFNWRVAZZYFNCF-YFKPBYRVSA-N |
SMILES |
C(C(CO)O)C(=O)C=O |
手性 SMILES |
C([C@@H](CO)O)C(=O)C=O |
规范 SMILES |
C(C(CO)O)C(=O)C=O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















